molecular formula C12H6Br4O B1422676 3,3',5,5'-Tetrabromodiphenyl ether CAS No. 103173-66-6

3,3',5,5'-Tetrabromodiphenyl ether

Cat. No. B1422676
M. Wt: 485.79 g/mol
InChI Key: HFIOZJQRZKNPKJ-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetrabromodiphenyl ether is a type of organobromine compound . It is also known as PBDE 77 . The empirical formula is C12H6Br4O and the molecular weight is 485.79 .


Synthesis Analysis

The synthesis of 3,3’,5,5’-Tetrabromodiphenyl ether involves a reaction where 1,3,5-tribromobenzene is dissolved in diethylether. The reaction solution is cooled to -78° C, and n-butyllithium is gradually added. The reaction mixture is stirred at -78° C for one hour, and copper chloride (II) is added .


Molecular Structure Analysis

The molecular structure of 3,3’,5,5’-Tetrabromodiphenyl ether consists of two halogenated aromatic rings . The molecule has an average mass of 485.791 Da and a monoisotopic mass of 481.715179 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’,5,5’-Tetrabromodiphenyl ether include a density of 2.2±0.1 g/cm3, a boiling point of 431.6±45.0 °C at 760 mmHg, and a flash point of 178.9±27.2 °C . It has 1 H bond acceptor, 0 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

  • Flame Retardants

    • Application : PBDEs have been used in a wide array of products, including building materials, electronics, furnishings, motor vehicles, airplanes, plastics, polyurethane foams, and textiles . They are structurally akin to polychlorinated diphenyl ethers (PCDEs), polychlorinated biphenyls (PCBs) and other polyhalogenated compounds, consisting of two halogenated aromatic rings .
    • Methods : PBDEs are added to these materials during the manufacturing process to increase their resistance to catching fire .
    • Results : The use of PBDEs as flame retardants has been effective in reducing the flammability of consumer products and materials .
  • Environmental Science and Pollution Research

    • Application : PBDEs, especially commercial decabrominated diphenyl ethers (c-decaBDE), have been widely produced and applied to numerous materials because of their highly effective flame-retardant capabilities .
    • Methods : PBDEs are commercially produced in three forms: pentaBDE, octaBDE, and decaBDE . Because of their outstanding flame-retardant properties, good thermal stability, and low price, the global demand for PBDEs has been growing rapidly in recent years .
    • Results : PBDEs have been detected in the casing of electrical and electronic equipment, textile materials, automotive interiors, polyurethane foam (PUF) in seat cushions, children’s toys, kitchenware, and other products .
  • Organic Synthesis Intermediates

    • Application : “3,3’,5,5’-Tetrabromobiphenyl” can be used as organic synthesis intermediates .
    • Methods : This compound can be used in laboratory research and development processes and chemical production processes .
    • Results : The specific outcomes can vary depending on the particular synthesis or production process being carried out .
  • Pharmaceutical Intermediates

    • Application : “3,3’,5,5’-Tetrabromobiphenyl” can also be used as pharmaceutical intermediates .
    • Methods : This compound can be used in the synthesis of various pharmaceutical products .
    • Results : The specific outcomes can vary depending on the particular pharmaceutical product being synthesized .
  • Electronics Manufacturing

    • Application : PBDEs, including “3,3’,5,5’-Tetrabromodiphenyl ether”, have been used in the manufacturing of electronics due to their flame retardant properties .
    • Methods : PBDEs are added to the plastic casings of electronic devices during the manufacturing process to increase their resistance to catching fire .
    • Results : The use of PBDEs in electronics manufacturing has been effective in reducing the flammability of electronic devices .
  • Automotive Industry

    • Application : PBDEs have been used in the automotive industry, particularly in the interiors of motor vehicles .
    • Methods : PBDEs are incorporated into the materials used in the interiors of motor vehicles during the manufacturing process to increase their resistance to catching fire .
    • Results : The use of PBDEs in the automotive industry has been effective in reducing the flammability of motor vehicle interiors .

Safety And Hazards

When handling 3,3’,5,5’-Tetrabromodiphenyl ether, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1,3-dibromo-5-(3,5-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-1-8(14)4-11(3-7)17-12-5-9(15)2-10(16)6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIOZJQRZKNPKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)OC2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30708183
Record name 1,1'-Oxybis(3,5-dibromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5,5'-Tetrabromodiphenyl ether

CAS RN

103173-66-6
Record name 3,3',5,5'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103173666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Oxybis(3,5-dibromobenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30708183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',5,5'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U78C58216
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
B Wu, Y Zhang, J Kong, X Zhang, S Cheng - Toxicology letters, 2009 - Elsevier
Homology modeling and molecular docking were used to in silico predict the rat nuclear hormone receptors of different organic pollutants. Rat aryl hydrocarbon receptor (rAhR), …
Number of citations: 47 www.sciencedirect.com
A Pijnenburg, JW Everts, J De Boer… - Reviews of Environmental …, 1995 - Springer
Polybromobiphenyls (PBBs) and polybromodiphenylethers (PBDEs) are presently being used as flame retardants in electronic equipment, plastics, building materials, and carpets. …
Number of citations: 201 link.springer.com
C Cantwell - 2021 - research.library.mun.ca
This thesis work focused on the determination of behavioral characteristics of polybrominated diphenyl ethers (PBDEs) in a soil setting. As emerging persistent organic pollutants (…
Number of citations: 3 research.library.mun.ca
JP Boont - researchgate.net
Polybromobiphenyls (PBBs) and polybromodiphenylethers (PBDEs) are presently being used as flame retardants in electronic equipment, plastics, building materials, and carpets. …
Number of citations: 0 www.researchgate.net

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